Irreversible vs. Reversible Inhibition of Natural Killer Cell Cytotoxicity: 5'-FSBA, ATP, ADP, AMP-PNP, and Adenosine Compared
In a direct comparative study using the human NK cell line NK3.3, 5'-FSBA produced irreversible, concentration-dependent inhibition with an I50 of ~100 µM and complete inhibition at 1 mM [1]. By contrast, 1 mM ATP and ADP inhibited cytotoxicity only 26% and 21%, respectively, and removal of nucleotides restored activity [1]. The non-hydrolyzable ATP analog AMP-PNP (5'-adenylyl imidodiphosphate) achieved 41% inhibition at 1 mM and >97% at 10 mM, but its effect was fully reversible upon wash-out, whereas 5'-FSBA modification was permanent [1]. Adenosine was only a weak inhibitor and did not compete at the same site [1].
| Evidence Dimension | Inhibition of NK3.3 natural cytotoxicity |
|---|---|
| Target Compound Data | 5'-FSBA: I50 ~100 µM; irreversible; complete inhibition at 1 mM |
| Comparator Or Baseline | ATP (26% at 1 mM), ADP (21% at 1 mM), AMP-PNP (41% at 1 mM, >97% at 10 mM), adenosine (weak); all reversible |
| Quantified Difference | 5'-FSBA is irreversible; AMP-PNP requires 10× higher concentration (10 mM vs. 1 mM) for near-complete inhibition but remains reversible |
| Conditions | Human NK3.3 cell line; natural cytotoxicity assay; extracellular membrane modification |
Why This Matters
Procurement of 5'-FSBA is essential when the experimental objective is permanent inactivation and covalent target labeling; ATP, ADP, AMP-PNP, or adenosine cannot substitute because they dissociate upon wash-out, precluding downstream identification of modified residues.
- [1] Dombrowski KE et al. Irreversible inhibition of human natural killer cell natural cytotoxicity by modification of the extracellular membrane by the adenine nucleotide analog 5′-p-(fluorosulfonyl)benzoyl adenosine. Cell Immunol. 1995;160(2):199-204. PMID: 7720080. View Source
